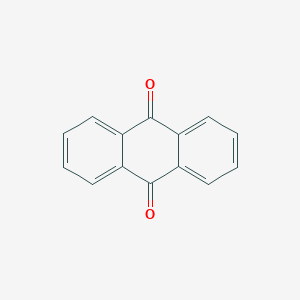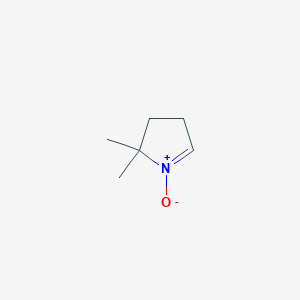![molecular formula C13H22O6 B042776 Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate CAS No. 7796-23-8](/img/structure/B42776.png)
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug due to its stimulant effects. However, MDPV has also been studied for its potential therapeutic applications in scientific research. In
Applications De Recherche Scientifique
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has been studied for its potential therapeutic applications in scientific research, particularly in the field of neurobiology. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may have implications for the treatment of certain psychiatric disorders. Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has also been studied for its potential as a tool to study the mechanisms of addiction and drug abuse.
Mécanisme D'action
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their release in the brain. This increase in neurotransmitter release is thought to be responsible for the stimulant effects of Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate.
Effets Biochimiques Et Physiologiques
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has been shown to increase locomotor activity and induce hyperthermia in animals. In humans, Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has been reported to cause euphoria, increased energy, and decreased appetite. However, Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has also been associated with negative side effects such as anxiety, paranoia, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has several advantages for use in lab experiments. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, making it a useful tool for studying the mechanisms of addiction and drug abuse. However, Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate also has several limitations. It has a short half-life and is rapidly metabolized, making it difficult to study in vivo. Additionally, Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has a high potential for abuse and dependence, which may limit its usefulness in certain research settings.
Orientations Futures
There are several future directions for research on Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate. One area of interest is the development of new therapeutic agents based on the structure of Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate. Another area of interest is the use of Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate as a tool to study the mechanisms of addiction and drug abuse. Additionally, further research is needed to understand the long-term effects of Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate use on the brain and behavior.
Méthodes De Synthèse
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate can be synthesized through a multi-step process starting with 3,4-methylenedioxyphenyl-2-propanone, which is then reacted with ethyl magnesium bromide to form diethyl 2-(3,4-methylenedioxyphenyl)ethylmalonate. This compound is then reacted with methylamine to form Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate.
Propriétés
Numéro CAS |
7796-23-8 |
|---|---|
Nom du produit |
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate |
Formule moléculaire |
C13H22O6 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate |
InChI |
InChI=1S/C13H22O6/c1-4-16-11(14)10(12(15)17-5-2)6-7-13(3)18-8-9-19-13/h10H,4-9H2,1-3H3 |
Clé InChI |
ZPTUSGWCRVFLQP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCC1(OCCO1)C)C(=O)OCC |
SMILES canonique |
CCOC(=O)C(CCC1(OCCO1)C)C(=O)OCC |
Synonymes |
[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-diethyl Ester; 2-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-propanedioic Acid 1,3-Diethyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



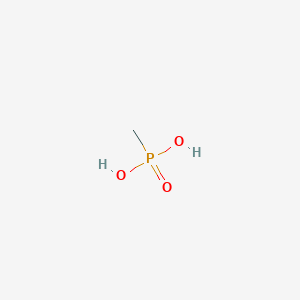
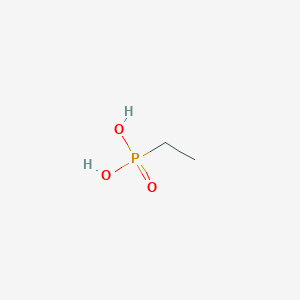
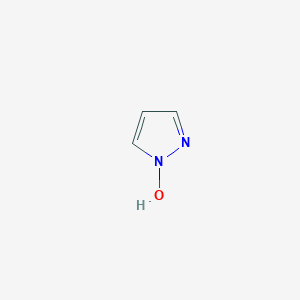
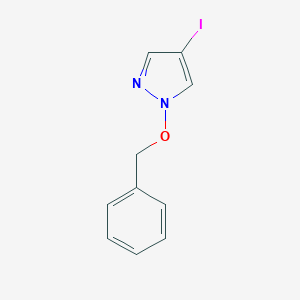
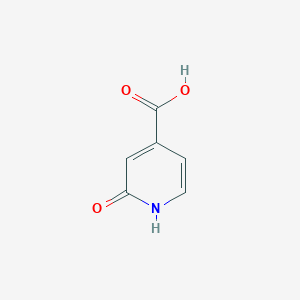
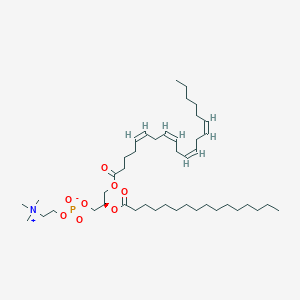
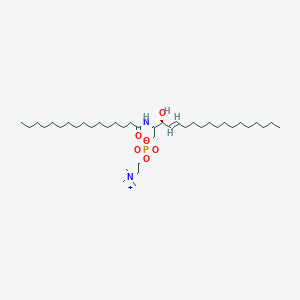
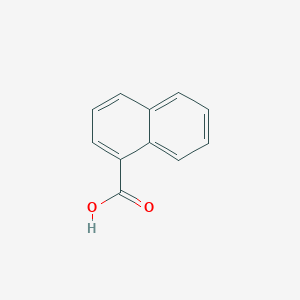
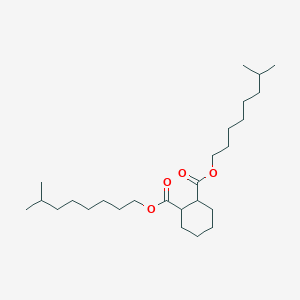
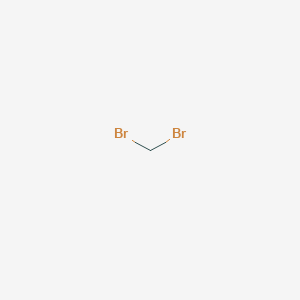
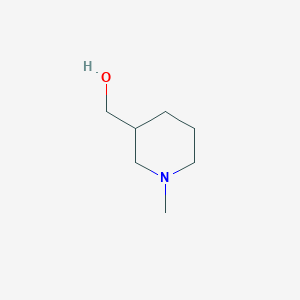
![Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B42734.png)
